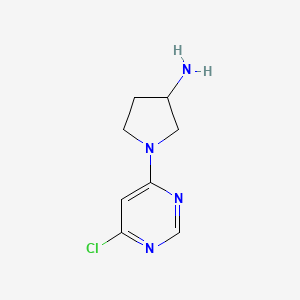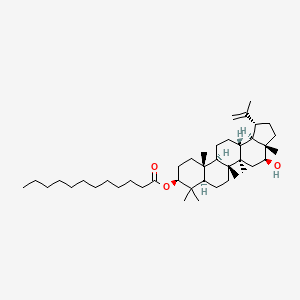
Calenduladiol 3-Laurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calenduladiol 3-Laurate: is a naturally occurring ester derived from the flowers of Calendula officinalis, commonly known as pot marigold. This compound belongs to the class of triterpenoid esters, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties and applications in various fields, including medicine, cosmetics, and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Calenduladiol 3-Laurate typically involves the esterification of calenduladiol with lauric acid. This reaction is often catalyzed by acidic or enzymatic catalysts to facilitate the formation of the ester bond. The reaction conditions generally include:
Temperature: 50-80°C
Catalysts: Acidic catalysts like sulfuric acid or enzymatic catalysts such as lipases
Solvents: Organic solvents like dichloromethane or ethanol
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using supercritical fluid extraction (SFE) techniques. This method allows for the selective extraction of triterpenoid esters from Calendula officinalis flowers. The process involves:
Pressure: 50 MPa
Temperature: 50°C
Solvent: Supercritical carbon dioxide (SC-CO2) with ethanol as a co-solvent
This method ensures high yield and purity of the extracted compound .
Analyse Des Réactions Chimiques
Types of Reactions
Calenduladiol 3-Laurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the laurate group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of calenduladiol oxides or hydroxides.
Reduction: Formation of calenduladiol alcohol.
Substitution: Formation of substituted calenduladiol derivatives.
Applications De Recherche Scientifique
Calenduladiol 3-Laurate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential in wound healing, anti-cancer, and anti-microbial activities.
Mécanisme D'action
The mechanism of action of Calenduladiol 3-Laurate involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Antioxidant: Scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Wound Healing: Promotes cell proliferation and collagen synthesis, aiding in tissue repair and regeneration.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Calenduladiol 3-Palmitate
- Calenduladiol 3-Myristate
- Faradiol 3-Laurate
Uniqueness
Calenduladiol 3-Laurate stands out due to its specific esterification with lauric acid, which imparts unique biological activities. Compared to its analogs, it exhibits enhanced anti-inflammatory and wound-healing properties, making it a valuable compound in therapeutic applications .
Propriétés
Formule moléculaire |
C42H72O3 |
|---|---|
Poids moléculaire |
625.0 g/mol |
Nom IUPAC |
[(1R,3aS,4S,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-4-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] dodecanoate |
InChI |
InChI=1S/C42H72O3/c1-10-11-12-13-14-15-16-17-18-19-36(44)45-35-24-26-39(6)32(38(35,4)5)23-27-41(8)33(39)21-20-31-37-30(29(2)3)22-25-40(37,7)34(43)28-42(31,41)9/h30-35,37,43H,2,10-28H2,1,3-9H3/t30-,31+,32-,33+,34-,35-,37+,39-,40+,41+,42+/m0/s1 |
Clé InChI |
LIWKTAWWXCGRNF-HHHDQZRDSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C(=C)C)C |
SMILES canonique |
CCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C(=C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


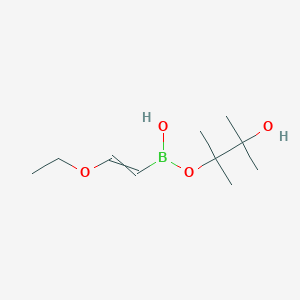
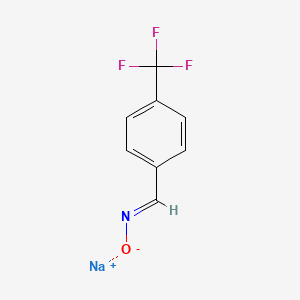
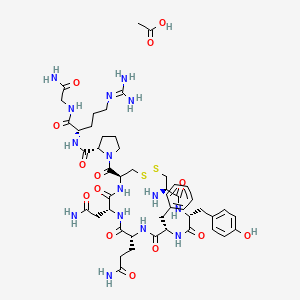

![[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13408010.png)
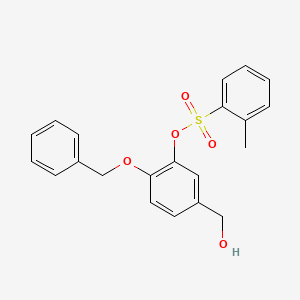
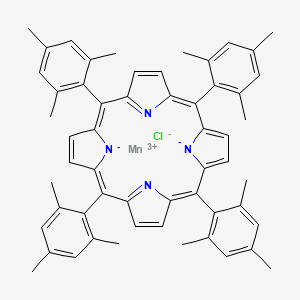
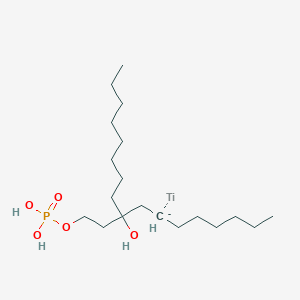

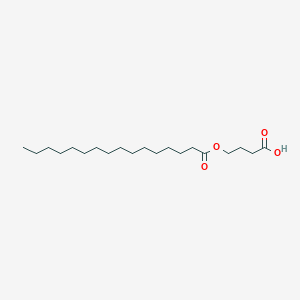
![2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt](/img/structure/B13408021.png)

![(1S,2S,4R,6S,8S,11R,12S,14R,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13408038.png)
